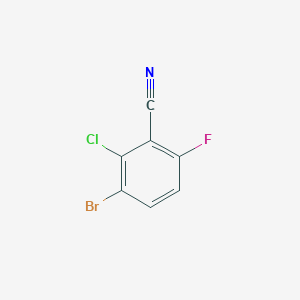

3-Bromo-2-chloro-6-fluorobenzonitrile

描述

Significance of Polyhalogenated Aromatic Systems in Chemical Research

Polyhalogenated aromatic systems are organic compounds that feature multiple halogen atoms attached to an aromatic ring. These substrates are of immense value in chemical research, primarily serving as versatile scaffolds for the synthesis of highly substituted molecules sought after in medicinal chemistry, agrochemicals, and materials science. acs.org Their significance lies in the ability to undergo site-selective functionalization, most notably through transition-metal-catalyzed cross-coupling reactions. acs.org

The regioselectivity of these reactions is governed by the inherent differences in the reactivity of the carbon-halogen (C-X) bonds. For different halogens, the bond dissociation energy (BDE) follows the trend C-I < C-Br < C-Cl << C-F, which generally allows for the preferential reaction at the heavier halogen. nih.gov Even when identical halogens are present, their positions on the aromatic ring create distinct electronic and steric environments, enabling selective coupling at one position over another. nih.gov Palladium-catalyzed reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings are powerful tools that leverage this differential reactivity to sequentially introduce new carbon-carbon and carbon-heteroatom bonds with high precision. researchgate.netthieme-connect.de This stepwise approach provides a strategic pathway to complex target molecules that would be difficult to access through other means.

Overview of Benzonitrile (B105546) Scaffolds in Modern Synthetic Chemistry

The benzonitrile scaffold, a benzene (B151609) ring substituted with a cyano (-C≡N) group, is a privileged structure in modern synthetic chemistry, particularly in the realm of drug discovery. The nitrile group is a versatile functional handle; it can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into a tetrazole ring, among other transformations. In medicinal chemistry, the nitrile pharmacophore is present in over 30 prescribed pharmaceuticals and more than 20 additional drug candidates in clinical development. nih.gov

The role of the nitrile group in bioactive molecules is diverse. It can act as a key hydrogen bond acceptor or engage in dipole-dipole interactions, contributing significantly to a drug's binding affinity for its target protein. nih.gov In other cases, its primary role is electronic, polarizing adjacent bonds to modulate the reactivity or properties of the molecule. nih.gov The prevalence of this scaffold is highlighted by its inclusion in numerous compounds patented for anti-tumor activity, with demonstrated efficacy against various cancer cell lines, including human lung cancer and leukemia. google.com

Unique Reactivity and Synthetic Utility of 3-Bromo-2-chloro-6-fluorobenzonitrile

While extensive research exists for the broader classes of polyhalogenated aromatics and benzonitriles, specific academic studies detailing the unique reactivity of this compound (CAS Number: 1242336-58-3) are not widely available in peer-reviewed literature. However, its synthetic utility can be reliably predicted based on established principles of organic chemistry.

The structure of this compound presents three distinct halogen atoms, which are expected to exhibit differential reactivity in cross-coupling reactions. Based on carbon-halogen bond strengths, the C-Br bond is the most likely site for initial oxidative addition with a palladium catalyst, making it the primary handle for introducing diversity. Following a reaction at the bromine site, subsequent, more forcing conditions could enable a second coupling at the C-Cl position. The C-F bond is the strongest and least reactive, typically remaining intact under standard cross-coupling conditions. This reactivity hierarchy allows for a programmed, stepwise functionalization.

The cyano group adds another layer of synthetic potential, allowing for transformations into other functional groups after the aromatic core has been elaborated via cross-coupling reactions. This combination of features makes this compound a potentially powerful intermediate for creating libraries of trisubstituted benzonitrile derivatives for screening in drug discovery and materials science.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1242336-58-3 |

| Molecular Formula | C₇H₂BrClFN |

| Molecular Weight | 234.45 g/mol |

| Structure | A benzonitrile ring substituted with bromine at position 3, chlorine at position 2, and fluorine at position 6. |

Note: Data is based on standard chemical database information.

Scope and Academic Relevance of Research on this compound

The academic relevance of this compound currently appears to be that of a specialized chemical building block rather than a subject of extensive fundamental research. Its commercial availability from various suppliers indicates its use as an intermediate in multi-step synthetic sequences. The lack of dedicated research publications suggests that its applications are likely embedded within larger synthetic projects, potentially in proprietary industrial research and development rather than in open academic literature.

The academic value of this compound lies in its potential as a tool for investigating regioselective reaction methodologies and for the synthesis of novel, complex molecules. Its defined substitution pattern offers a clear platform for researchers to develop and test new catalytic systems that can selectively activate one C-X bond in the presence of others. Therefore, while it may not be the focus of current academic inquiry, its structure is highly relevant to the ongoing development of synthetic methods that are crucial for advancing organic chemistry.

Structure

3D Structure

属性

IUPAC Name |

3-bromo-2-chloro-6-fluorobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrClFN/c8-5-1-2-6(10)4(3-11)7(5)9/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODUWWKCYNUBYRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)C#N)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Process Optimization for 3 Bromo 2 Chloro 6 Fluorobenzonitrile

Strategic Halogenation Approaches for Fluorobenzonitrile Precursors

The synthesis of 3-bromo-2-chloro-6-fluorobenzonitrile necessitates precise control over the placement of three different halogen atoms on the benzene (B151609) ring. The order and method of introduction are critical to achieving the desired isomer with high purity and yield.

Regioselective Bromination of Substituted Benzonitriles

The introduction of a bromine atom at a specific position on an already substituted benzonitrile (B105546) ring is a key step in the synthesis of this compound. The directing effects of the existing substituents, such as the cyano, chloro, and fluoro groups, play a crucial role in determining the position of bromination.

One common approach involves the electrophilic aromatic bromination of a suitable precursor. For instance, the bromination of 2-chloro-6-fluorobenzonitrile (B1630290) would be a logical step. The electron-withdrawing nature of the cyano and chloro groups, and the ortho, para-directing effect of the fluorine atom would need to be carefully considered to achieve bromination at the desired 3-position. Reagents such as N-bromosuccinimide (NBS) in the presence of a catalyst are often employed for such transformations. The reaction conditions, including solvent and temperature, are optimized to maximize the yield of the desired regioisomer.

| Reagent | Substrate | Conditions | Product | Yield |

| N-Bromosuccinimide (NBS) | Substituted Benzonitriles | Acetonitrile, 0 °C | Regioselectively Brominated Benzonitrile | High |

Introduction of Chlorine and Fluorine Substituents

The synthesis of the precursor, 2-chloro-6-fluorobenzonitrile, is a critical preliminary step. This can be achieved through various methods, including diazotization-fluorination and diazotization-chlorination sequences starting from an appropriate aminobenzonitrile precursor. For instance, starting from 2-amino-6-chlorobenzonitrile, a Sandmeyer-type reaction could be employed to introduce the fluorine atom. Conversely, starting with 2-amino-6-fluorobenzonitrile, a Sandmeyer reaction with a chloride source can introduce the chlorine atom.

A notable synthetic route for 2-chloro-6-fluorobenzonitrile involves diazotization, fluorination, and subsequent reactions. This multi-step process underscores the importance of carefully planned reaction sequences in the synthesis of polysubstituted aromatic compounds.

Sequential Halogenation Protocols

A plausible strategy for the synthesis of this compound involves a sequential halogenation protocol. This could start with a readily available fluorinated precursor, followed by the introduction of the chloro and bromo groups in a stepwise manner. The order of these steps is crucial to ensure the correct regiochemistry.

For example, one could envision a synthesis starting from a fluorinated benzonitrile, followed by chlorination and then bromination, or another sequence of these steps. The choice of reagents and reaction conditions at each stage would be dictated by the directing effects of the substituents already present on the aromatic ring. The Sandmeyer reaction, a versatile tool for introducing a wide range of substituents onto an aromatic ring via a diazonium salt intermediate, is a key methodology in such sequential halogenation strategies. wikipedia.orgbyjus.comnih.govorganic-chemistry.org This reaction allows for the conversion of an amino group to a halogen or a cyano group, providing a powerful method for the synthesis of highly substituted benzonitriles. wikipedia.orgbyjus.com

Nitrile Group Introduction and Transformation Strategies

The introduction of the nitrile group is a fundamental aspect of the synthesis of this compound. This can be achieved either by direct introduction onto a pre-halogenated aromatic ring or by transformation of another functional group.

Nitrification and Nitro-Reduction Pathways

An alternative to the direct introduction of a cyano group is a two-step process involving nitrification followed by the reduction of the nitro group to an amino group, which can then be converted to the nitrile via a Sandmeyer reaction. This pathway offers a different strategic approach to the synthesis.

The initial step involves the nitration of a suitable halogenated benzene derivative. The resulting nitro compound is then reduced to the corresponding aniline (B41778) derivative. This reduction can be carried out using various reducing agents, such as tin(II) chloride or catalytic hydrogenation. The final step is the conversion of the amino group to the nitrile group using the Sandmeyer reaction, which involves diazotization of the amine followed by treatment with a cyanide salt, typically copper(I) cyanide. wikipedia.orgbyjus.com

| Starting Material | Reaction Sequence | Key Intermediates | Final Product |

| Halogenated Benzene | 1. Nitration 2. Nitro-reduction 3. Sandmeyer Reaction (Cyanation) | Nitro-halogenated benzene, Amino-halogenated benzene | Halogenated Benzonitrile |

Ammoxidation Techniques for Nitrile Formation

Ammoxidation presents a more direct method for the synthesis of benzonitriles from the corresponding methyl-substituted aromatic compounds. In the context of this compound synthesis, this would involve the ammoxidation of 3-bromo-2-chloro-6-fluorotoluene (B1273176). This process typically involves the reaction of the toluene (B28343) derivative with ammonia (B1221849) and oxygen at elevated temperatures in the presence of a catalyst.

Advanced Synthetic Routes and Reaction Conditions

No specific literature detailing advanced synthetic routes for this compound could be located.

Purification Methodologies in Academic Synthesis

Specific academic protocols for the purification of this compound are not available. However, methodologies used for structurally similar compounds can provide insight into potential strategies.

Chemical Reactivity and Mechanistic Investigations of 3 Bromo 2 Chloro 6 Fluorobenzonitrile

Nucleophilic Aromatic Substitution (SNAr) Reactions

Aromatic rings, typically electron-rich, are generally poor candidates for nucleophilic attack. However, the presence of strong electron-withdrawing groups can render the ring electrophilic and susceptible to nucleophilic aromatic substitution. wikipedia.org The SNAr mechanism is a two-step process involving the initial attack of a nucleophile to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex, followed by the departure of a leaving group to restore aromaticity. masterorganicchemistry.comwikipedia.org

Reactivity at Halogenated Positions

In 3-bromo-2-chloro-6-fluorobenzonitrile, all three halogen substituents (fluorine, chlorine, and bromine) are potential leaving groups. In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack on the aromatic ring, not the cleavage of the carbon-halogen bond. masterorganicchemistry.comyoutube.com Consequently, the reactivity of the leaving group is influenced more by its effect on the electrophilicity of the carbon atom it is attached to, rather than its bond strength.

Fluorine, being the most electronegative halogen, exerts the strongest inductive electron-withdrawing effect. This effect makes the carbon atom of the C-F bond highly electrophilic and thus more susceptible to nucleophilic attack. nih.gov Therefore, the fluorine atom at the C-6 position is generally the most reactive site for SNAr, followed by chlorine and then bromine. This reactivity order (F > Cl > Br > I) is a hallmark of the SNAr mechanism and is contrary to the trend seen in SN2 reactions, where bond strength is a determining factor. wikipedia.orgmasterorganicchemistry.com

Influence of Electron-Withdrawing Groups on SNAr Pathways

The feasibility of SNAr reactions on this compound is critically dependent on the presence of its electron-withdrawing substituents. The nitrile (-C≡N) group is a powerful electron-withdrawing group, which, along with the inductive effects of the three halogen atoms, significantly reduces the electron density of the aromatic ring. numberanalytics.com

This deactivation of the ring has two primary consequences that facilitate the SNAr pathway:

Increased Electrophilicity : The reduced electron density makes the entire aromatic ring more electrophilic and therefore more attractive to incoming nucleophiles. youtube.com

Stabilization of the Intermediate : The electron-withdrawing groups stabilize the negative charge of the anionic Meisenheimer complex formed during the reaction. wikipedia.orgresearchgate.net This stabilization is most effective when the groups are positioned ortho or para to the site of nucleophilic attack, as this allows the negative charge to be delocalized onto the substituent via resonance. wikipedia.orgmasterorganicchemistry.com In this molecule, the nitrile group is ortho to the chlorine and para to the bromine, enhancing reactivity at these positions.

Competition Between Halogen Displacements (Br, Cl, F)

Given the three potential leaving groups on the ring, nucleophilic attack can lead to a mixture of products. The regioselectivity of the substitution is a result of the competition between the displacement of fluoride (B91410), chloride, and bromide ions.

As established, the rate of SNAr reactions is primarily governed by the rate of nucleophilic attack. The high electronegativity of fluorine makes the C-6 position the most activated site towards attack. Therefore, under kinetic control, selective displacement of the fluoride is the most probable outcome. youtube.comnih.gov The relative reactivity is often cited as F > Cl ≈ Br > I. nih.gov While the C-F bond is the strongest among the carbon-halogen bonds, its breaking occurs in the fast, second step of the reaction after the rate-determining formation of the Meisenheimer complex. masterorganicchemistry.com

| Halogen | Position | Electronegativity (Pauling Scale) | C-Aryl Bond Strength (kJ/mol) | Expected SNAr Reactivity |

|---|---|---|---|---|

| Fluorine | 6 | 3.98 | ~544 | Highest |

| Chlorine | 2 | 3.16 | ~406 | Intermediate |

| Bromine | 3 | 2.96 | ~347 | Lowest |

Data is based on general chemical principles and average bond energies.

Amination Reactions and Competing Pathways

Amination, the reaction with a nitrogen-based nucleophile such as an amine, is a common SNAr transformation. The reaction of this compound with an amine would be expected to proceed preferentially at the C-6 position, displacing the fluoride to yield a 6-amino-3-bromo-2-chlorobenzonitrile (B2500466) derivative.

Transformations Involving the Nitrile Group

Beyond the reactivity at its halogenated positions, the nitrile group of this compound is also susceptible to chemical transformation.

Hydrolysis to Carboxylic Acids

The nitrile group can be hydrolyzed under either acidic or basic conditions to form a carboxylic acid. This reaction proceeds via an amide intermediate. The presence of the halogen substituents on the ring is generally compatible with this transformation.

The hydrolysis of this compound yields 3-bromo-2-chloro-6-fluorobenzoic acid. biosynth.com This conversion is a standard and synthetically useful reaction, often employed in multi-step syntheses where the nitrile group serves as a precursor to a carboxylic acid. google.comgoogle.com The reaction typically requires heating in the presence of a strong acid (like H₂SO₄) or a strong base (like NaOH), followed by an acidic workup. google.com

| Starting Material | Product | Reaction Type | Typical Reagents |

|---|---|---|---|

| This compound | 3-Bromo-2-chloro-6-fluorobenzoic acid | Hydrolysis | H₂O, H⁺ (e.g., H₂SO₄), heat OR 1. NaOH, H₂O, heat 2. H₃O⁺ |

Reduction to Amines

The reduction of the nitrile group in aromatic compounds is a fundamental transformation to produce benzylamines. For the analogous compound, 3-bromo-2-fluorobenzonitrile (B1334225), this conversion has been documented. It is reasonable to expect that this compound would undergo similar reductions.

One documented method for the reduction of 3-bromo-2-fluorobenzonitrile involves the use of borane (B79455) dimethyl sulfide (B99878) complex (BH₃·SMe₂) followed by a methanol (B129727) quench. This approach is known for its mild conditions and high yields in converting nitriles to primary amines. Another established method is catalytic hydrogenation. For instance, 3-bromo-2-fluorobenzonitrile has been reduced using Raney nickel as a catalyst in an ammonia-ethanol solution under a hydrogen atmosphere. google.com This method is widely used in industrial applications for the synthesis of benzylamines from benzonitriles. cognitoedu.org

These methodologies are expected to be applicable to this compound, yielding (3-bromo-2-chloro-6-fluorophenyl)methanamine. The choice of reducing agent and conditions would be crucial to avoid dehalogenation, a potential side reaction.

Table 1: Plausible Reduction Reactions for this compound

| Reagent/Catalyst | Solvent | Conditions | Expected Product |

|---|---|---|---|

| Borane dimethyl sulfide (BH₃·SMe₂) | Organic solvent (e.g., THF) | Room temperature, followed by methanol quench | (3-bromo-2-chloro-6-fluorophenyl)methanamine |

Conversion to Benzimidamides and Related Intermediates

The conversion of nitriles to benzimidamides is a valuable step in the synthesis of various heterocyclic compounds, particularly in medicinal chemistry. This transformation is typically achieved through the Pinner reaction or related methodologies. While no specific examples for this compound are available, the general reactivity of benzonitriles suggests that it could serve as a precursor to the corresponding benzimidamide.

The classical Pinner reaction involves the treatment of a nitrile with an alcohol in the presence of a strong acid (like HCl) to form an imidate ester hydrochloride. Subsequent reaction of this intermediate with ammonia (B1221849) or an amine yields the desired benzimidamide. The electron-withdrawing substituents on the aromatic ring of this compound would likely facilitate the initial nucleophilic attack on the nitrile carbon.

Cross-Coupling Reactions in Functionalization

The presence of bromo and chloro substituents on the aromatic ring of this compound makes it a prime candidate for various cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are cornerstones of modern organic synthesis. wikipedia.orgwikipedia.org The reactivity of aryl halides in these reactions generally follows the trend I > Br > Cl > F. Therefore, in this compound, the bromo substituent is the most likely site for initial cross-coupling.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent with an organohalide. wikipedia.orglibretexts.org It is widely used for the formation of biaryl compounds. nih.gov this compound would be expected to react with various aryl or vinyl boronic acids or their esters in the presence of a palladium catalyst and a base to yield the corresponding coupled products. The choice of catalyst, ligand, and base is critical for achieving high yields and selectivity. researchgate.net

Heck Reaction: The Heck reaction couples an aryl or vinyl halide with an alkene. wikipedia.org This reaction would allow for the introduction of a vinyl group at the 3-position of the benzonitrile (B105546) ring. Typical catalysts include palladium acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0), often in the presence of a phosphine (B1218219) ligand and a base like triethylamine. beilstein-journals.org

Formation of Carbon-Carbon Bonds

Beyond the aforementioned palladium-catalyzed reactions, other methods for carbon-carbon bond formation can be envisaged. For instance, the nitrile group itself can be a precursor for the formation of new carbon-carbon bonds. While direct functionalization of the C-H bonds of the aromatic ring is challenging, the existing halide substituents provide reliable handles for such transformations. cognitoedu.orgillinois.edu

The selective functionalization at the bromine atom via palladium-catalyzed cross-coupling reactions, as detailed above, represents the most direct and predictable method for extending the carbon framework of this compound.

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions of this compound

| Reaction Name | Coupling Partner | Catalyst/Ligand | Base | Expected Product |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ or Pd(OAc)₂ / Phosphine ligand | K₂CO₃, Cs₂CO₃ | 3-Aryl-2-chloro-6-fluorobenzonitrile |

Other Significant Reaction Types

Oxidation Reactions

One potential transformation is the hydrolysis of the nitrile group to a carboxylic acid. While technically a hydrolysis and not a direct oxidation of the carbon-nitrogen triple bond, it represents an increase in the oxidation state of the benzylic carbon. This can be achieved under either acidic or basic conditions, often requiring harsh reaction conditions such as heating with strong acids (e.g., H₂SO₄) or bases (e.g., NaOH). google.com The resulting 3-bromo-2-chloro-6-fluorobenzoic acid could be a valuable synthetic intermediate.

Reduction Reactions

The reduction of this compound offers pathways to valuable synthetic intermediates, primarily by targeting the nitrile functional group and, under certain conditions, the halogen substituents. The reactivity of this molecule is dictated by the interplay of the electron-withdrawing nature of the nitrile and halogen atoms, which influences the susceptibility of each site to reduction. Key transformations include the reduction of the nitrile to a primary amine and the hydrogenolysis of the carbon-halogen bonds.

The primary focus of reduction reactions involving halogenated benzonitriles is often the conversion of the nitrile group to a benzylamine (B48309). This transformation can be achieved through various methods, including catalytic hydrogenation and the use of metal hydride reagents. The choice of reducing agent and reaction conditions is crucial for achieving high yields and chemoselectivity, particularly to avoid undesired dehalogenation.

For instance, the reduction of benzonitriles bearing electron-withdrawing groups, such as halogens, to their corresponding benzylamines can be accomplished with high efficiency. One study demonstrated the successful reduction of 2,4-dichlorobenzonitrile (B1293624) to 2,4-dichlorobenzylamine (B146540) in 99% yield using diisopropylaminoborane (B2863991) with a catalytic amount of lithium borohydride (B1222165). nih.gov This suggests that the nitrile group of this compound can likely be selectively reduced to a primary amine while preserving the halogen substituents.

Catalytic hydrogenation is another prevalent method for the reduction of nitriles. google.com A variety of catalysts, including those based on nickel, palladium, platinum, and rhodium, are effective for this transformation. tcichemicals.comrsc.orgrsc.org For example, a carbon-coated nickel-based catalyst has been shown to be effective for the hydrogenation of aromatic nitriles with high tolerance for halogen groups. rsc.org However, catalytic hydrogenation also presents the risk of dehalogenation, especially with more reactive halogens like bromine.

The relative stability of the carbon-halogen bonds in this compound under reductive conditions generally follows the order C-F > C-Cl > C-Br. The carbon-bromine bond is the most susceptible to cleavage through hydrogenolysis, a common side reaction in catalytic hydrogenation. The carbon-fluorine bond, conversely, is typically the most resistant to reduction. Therefore, controlling the reaction conditions, such as catalyst type, temperature, and pressure, is critical to selectively reduce the nitrile group without affecting the halogen atoms, or to achieve selective dehalogenation if desired.

Metal hydrides are also powerful reagents for nitrile reduction. uop.edu.pkdalalinstitute.com Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of converting nitriles to primary amines. uop.edu.pk However, its high reactivity can sometimes lead to the reduction of other functional groups. Sodium borohydride (NaBH₄) is a milder alternative, though it often requires the use of a catalyst, such as cobalt(II) chloride or Raney nickel, to effectively reduce nitriles. google.com The use of milder or more selective hydride reagents can be advantageous in preserving the halogen substituents on the aromatic ring.

The following tables summarize potential reduction reactions for this compound based on established methodologies for related compounds.

Table 1: Catalytic Hydrogenation of this compound

| Catalyst | Reagents & Conditions | Major Product | Minor Product(s) |

| Raney Nickel | H₂, Ethanol, rt | 3-Amino-2-chloro-6-fluorobenzylamine | 3-Bromo-2-chloro-6-fluorobenzylamine, Dehalogenated products |

| Palladium on Carbon (Pd/C) | H₂, Methanol, rt | 2-Chloro-6-fluorobenzylamine | 3-Amino-2-chloro-6-fluorobenzylamine, other dehalogenated products |

| Rhodium on Alumina | H₂, Acetic Acid, rt | 3-Amino-2-chloro-6-fluorobenzylamine | Dehalogenated products |

Table 2: Metal Hydride Reduction of this compound

| Reagent | Solvent | Major Product | Comments |

| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF), 0°C to rt | 3-Bromo-2-chloro-6-fluorobenzylamine | A powerful reducing agent; potential for dehalogenation. uop.edu.pk |

| Sodium Borohydride (NaBH₄) / Cobalt(II) Chloride (CoCl₂) | Methanol, rt | 3-Bromo-2-chloro-6-fluorobenzylamine | Milder conditions, likely preserving halogen substituents. google.com |

| Diisopropylaminoborane / cat. LiBH₄ | Tetrahydrofuran (THF), 25°C | 3-Bromo-2-chloro-6-fluorobenzylamine | High selectivity for nitrile reduction has been observed with halogenated benzonitriles. nih.gov |

Role As a Key Intermediate in the Synthesis of Complex Organic Molecules

The reactivity of 3-Bromo-2-chloro-6-fluorobenzonitrile is dictated by the interplay of its substituents. The electron-withdrawing nature of the nitrile and halogen groups activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), while the bromine atom also provides a handle for transition-metal-catalyzed cross-coupling reactions. The nitrile group itself can be transformed into a variety of other functional groups.

Polysubstituted benzonitriles are well-established precursors for the synthesis of fused heterocyclic compounds, which form the core of many biologically active molecules.

The synthesis of 3-aminoindazoles often proceeds from ortho-fluorobenzonitriles through a reaction with hydrazine (B178648). This transformation typically involves a nucleophilic aromatic substitution (SNAr) where hydrazine displaces the fluorine atom, followed by an intramolecular cyclization onto the nitrile group. The presence of multiple halogens on the ring, as in this compound, introduces complexity regarding which halogen will be displaced. In SNAr reactions, fluoride (B91410) is often the preferred leaving group due to the high electronegativity that polarizes the C-F bond, making the carbon atom susceptible to nucleophilic attack.

The reaction of a 2,3,6-trisubstituted benzonitrile (B105546) like this compound with hydrazine is expected to proceed with high regioselectivity. The fluorine atom at the C-6 position is activated by the adjacent nitrile group at C-1 and is the most likely site for the initial nucleophilic attack by hydrazine. Following the displacement of the fluoride ion, the resulting hydrazine intermediate undergoes a spontaneous intramolecular cyclization, with one of the nitrogen atoms attacking the electrophilic carbon of the nitrile group. This cyclization cascade results in the formation of the indazole ring system. The specific substitution pattern on the resulting 3-aminoindazole would be determined by the initial positions of the chloro and bromo substituents.

Synthesis of 3-Aminoindazoles via SNAr Chemistry

Building Block for Pharmaceutical Intermediates

The utility of fluorinated and halogenated benzonitriles extends significantly into the pharmaceutical industry, where they serve as key building blocks for active pharmaceutical ingredients (APIs). google.com The presence of fluorine, in particular, can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.

One of the most fundamental transformations of the nitrile group is its reduction to a primary amine, yielding a benzylamine (B48309) derivative, or its conversion to a benzyl (B1604629) alcohol. google.comgoogle.com These derivatives are crucial intermediates for a wide range of pharmaceuticals. google.com

The conversion of a fluorinated benzonitrile, such as this compound, to the corresponding benzylamine can be achieved through various reduction methods. Catalytic hydrogenation using catalysts like Raney Nickel in an ammonia-ethanol solution is one established method. google.com Another approach involves the use of reducing agents like borane (B79455) dimethyl sulfide (B99878) (BH₃·SMe₂), which effectively reduces the nitrile to a benzylamine under mild conditions. google.com

Following the initial reduction to the benzylamine, the amino group can be subsequently replaced with a hydroxyl group to yield the corresponding benzyl alcohol derivative. google.com This two-step process provides access to both fluorinated benzylamines and benzyl alcohols from a single benzonitrile precursor. These derivatives are valuable intermediates in drug discovery and development. google.com

Table 1: General Transformation of Benzonitrile to Benzyl Derivatives

| Starting Material | Reagents | Product | Application |

|---|---|---|---|

| Fluorinated Benzonitrile | 1. Reduction (e.g., H₂, Raney Ni or BH₃·SMe₂) | Fluorinated Benzylamine | Pharmaceutical Intermediate |

| Fluorinated Benzylamine | 2. Diazotization followed by hydrolysis | Fluorinated Benzyl Alcohol | Pharmaceutical Intermediate |

Applications in Medicinal Chemistry Lead Generation

There is no specific information available in the surveyed literature detailing the use of this compound in lead generation for medicinal chemistry. Halogenated benzonitriles as a class are valuable starting materials in drug discovery, but specific examples involving this compound are not documented.

Intermediate in Agrochemical and Specialty Chemical Synthesis

Detailed research or patents illustrating the role of this compound as an intermediate in the synthesis of agrochemicals or other specialty chemicals could not be located in the available public information.

Table 2: Mentioned Compounds

| Compound Name |

|---|

Research on Derivatives and Structural Analogues

Comparative Synthetic Studies of Related Halogenated Benzonitriles

The synthesis and reactivity of halogenated benzonitriles are deeply influenced by the nature, number, and position of the halogen atoms on the aromatic ring. These factors dictate the electronic environment of the ring and, consequently, its susceptibility to various chemical transformations.

The reactivity of a substituted benzene (B151609) ring is governed by the interplay of inductive and resonance effects of its substituents. Halogens generally exhibit a dual nature: they are deactivating due to their strong electron-withdrawing inductive effect, yet they are ortho-, para-directing in electrophilic aromatic substitution (EAS) reactions because of their ability to donate electron density through resonance. libretexts.orgchemistrysteps.com

In a polyhalogenated system like 3-bromo-2-chloro-6-fluorobenzonitrile, the cumulative inductive effect of the three halogens, combined with the strong electron-withdrawing nitrile group (-CN), renders the aromatic ring significantly electron-deficient and thus highly deactivated towards electrophilic attack. leah4sci.comlumenlearning.com The directing effects in such a molecule are complex:

Fluorine (C6): Positioned ortho to the nitrile group, it exerts a strong inductive pull. Its resonance donation, while weaker than its inductive effect, would direct incoming electrophiles to its ortho (C5) and para (C3) positions. chemistrysteps.com

Chlorine (C2): Also ortho to the nitrile, it contributes to the deactivation. Its resonance effect directs towards its ortho (C3) and para (C6) positions.

Bromine (C3): Positioned meta to the nitrile group, it also deactivates the ring. Its directing effect targets its ortho (C2, C4) and para (C6) positions.

The nitrile group itself is a strong deactivating group and a meta-director, meaning it would direct an incoming electrophile to the C3 and C5 positions. libretexts.org The ultimate regioselectivity of a reaction would depend on the specific reaction conditions and the balance of these competing electronic influences. For nucleophilic aromatic substitution (SNAr), the high degree of halogenation and the presence of the electron-withdrawing nitrile group make the ring more susceptible to attack, particularly at positions ortho and para to the cyano group.

Table 1: Electronic Effects of Substituents on the Benzonitrile (B105546) Ring

| Substituent | Position | Inductive Effect | Resonance Effect | Net Effect on Reactivity | Directing Influence (EAS) |

|---|---|---|---|---|---|

| -CN | C1 | Strongly Withdrawing | Strongly Withdrawing | Strongly Deactivating | Meta (C3, C5) |

| -F | C6 | Strongly Withdrawing | Weakly Donating | Deactivating | Ortho, Para (C3, C5) |

| -Cl | C2 | Strongly Withdrawing | Weakly Donating | Deactivating | Ortho, Para (C3, C6) |

| -Br | C3 | Strongly Withdrawing | Weakly Donating | Deactivating | Ortho, Para (C2, C4, C6) |

The synthesis of variously halogenated benzonitriles can be achieved through several routes. For instance, the ammoxidation of corresponding halogenated toluenes is a major industrial method for producing benzonitriles. medcraveonline.com Laboratory syntheses often involve the dehydration of benzamides or cyanation of aryl halides (e.g., the Rosenmund–von Braun reaction). atamanchemicals.com

Comparative studies show that bromine is generally a more effective halogenating agent than chlorine. nih.gov For example, studies on pentahalogenated benzonitriles have detailed synthetic routes starting from pentahalogenobenzaldehyde oximes to produce both pentafluoro- and pentachloro-benzonitrile N-oxides. rsc.org The synthesis of mixed halogenated compounds often requires multi-step, selective halogenation strategies, which can be challenging due to the competing directing effects of the existing halogens. For example, fluorinated anthranilic esters have been used as building blocks to create more complex substituted aromatic compounds. researchgate.net

Functional Group Modifications on the Benzonitrile Core

The nitrile group is a versatile functional handle that can be converted into other valuable chemical moieties, enabling the synthesis of a wide array of derivatives. atamanchemicals.com

The synthesis of aminobenzonitriles from halogenated precursors is a key transformation. While aromatic primary amines are not typically prepared via Gabriel synthesis due to the low reactivity of aryl halides in nucleophilic substitution, other methods are effective. ncert.nic.in Common routes include the reduction of a corresponding nitrobenzonitrile or the dehydration of an aminobenzamide. patsnap.com For example, 2-aminobenzamide (B116534) can be dehydrated to 2-aminobenzonitrile (B23959) using reagents like phenylphosphonic dichloride in pyridine. researchmap.jp Another approach involves the cyanation of haloanilines, though this often requires the use of toxic cyanide reagents. patsnap.comrsc.org In specific cases, a halogen on an activated ring can be displaced by an amine or ammonia (B1221849) source. The conversion of a polyhalogenated benzonitrile to an aminobenzonitrile would likely proceed via a nucleophilic aromatic substitution (SNAr) mechanism, where one of the halogen atoms is replaced by an amino group.

The conversion of the nitrile group to a carboxylic acid is a fundamental and well-established reaction. Benzonitriles can be hydrolyzed to benzoic acid under either acidic or basic conditions. ekorob.pl A common laboratory procedure involves refluxing the benzonitrile with an aqueous solution of sodium hydroxide, followed by acidification to precipitate the benzoic acid. prepchem.comyoutube.com This method is broadly applicable to substituted benzonitriles.

Transforming a benzonitrile into a benzaldehyde (B42025) is also a synthetically useful process. This is typically achieved through reductive methods. A common reagent for this transformation is Diisobutylaluminium hydride (DIBAL-H), which can reduce the nitrile to an imine intermediate that is subsequently hydrolyzed to the aldehyde. This method is often preferred for its ability to be performed at low temperatures, minimizing side reactions. While general, this approach can be applied to prepare various substituted benzaldehydes. rug.nl

Impact of Substituent Variations on Chemical Properties and Reactivity Profiles

The chemical properties and reactivity of benzonitrile derivatives are dictated by the electronic nature of their substituents.

Electron-Withdrawing Groups (EWGs): Substituents like halogens (-F, -Cl, -Br) and the nitrile (-CN) group are electron-withdrawing. They decrease the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophilic aromatic substitution (EAS). lumenlearning.comlibretexts.org

Electron-Donating Groups (EDGs): Groups like amino (-NH2) or hydroxyl (-OH) are electron-donating. They increase the ring's electron density, making it more nucleophilic and more reactive in EAS reactions. leah4sci.com

In this compound, all four substituents (-Br, -Cl, -F, -CN) are electron-withdrawing, leading to a highly deactivated aromatic system. This deactivation makes electrophilic substitution reactions challenging. Conversely, the significant electron deficiency makes the ring a good candidate for nucleophilic aromatic substitution (SNAr), where a nucleophile can replace one of the halogen atoms. The rate and regioselectivity of such a reaction would be influenced by the relative ability of each halogen to act as a leaving group and the stability of the intermediate Meisenheimer complex. The chlorine-substituted derivative has been shown to be more reactive toward a nucleophilic thiol than methyl- and t-butyl-substituted derivatives. nih.gov

The introduction of different functional groups in place of the halogens or the nitrile would create a new reactivity profile. For example, converting the nitrile to a carboxylic acid (-COOH) would introduce another meta-directing deactivating group. libretexts.org Conversely, substituting a halogen with an amino group (-NH2) would introduce a powerful ortho-, para-directing activating group, which would fundamentally alter the molecule's reactivity in subsequent electrophilic substitution reactions. libretexts.org

Table 2: Summary of Substituent Effects on Reactivity

| Substituent Type | Example Groups | Effect on Ring Electron Density | Impact on EAS Reactivity | Directing Effect (EAS) |

|---|---|---|---|---|

| Strongly Activating | -NH2, -OH, -OR | Increases | Strongly Increases | Ortho, Para |

| Activating | -Alkyl | Increases (weakly) | Increases | Ortho, Para |

| Deactivating (Halogens) | -F, -Cl, -Br, -I | Decreases | Decreases | Ortho, Para |

| Deactivating | -CHO, -COOH, -CN, -NO2 | Decreases | Strongly Decreases | Meta |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for quantum mechanical calculations on molecules of this size, balancing computational cost with accuracy. researchgate.net DFT methods, such as those employing the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional with a comprehensive basis set like 6-311++G(d,p), are frequently used to investigate the properties of substituted benzonitriles and related aromatic compounds. acs.orgbohrium.com These calculations form the basis for predicting a wide range of molecular characteristics.

A fundamental application of DFT is the determination of a molecule's equilibrium geometry. This process, known as geometry optimization, seeks the lowest energy arrangement of atoms in space, thereby predicting stable molecular structures. For substituted benzonitriles, these calculations provide precise values for bond lengths (e.g., C-C, C-H, C-Br, C-Cl, C-F, and C≡N) and bond angles, which can be compared with experimental data from techniques like X-ray crystallography where available. researchgate.net The optimization of the molecular structure is the first step for subsequent calculations of other properties, such as vibrational frequencies and electronic behavior. acs.org

Table 1: Representative Predicted Structural Parameters from DFT Calculations for Substituted Benzonitriles Note: This table illustrates the type of data obtained from DFT calculations on similar molecules, as specific experimental or calculated data for 3-Bromo-2-chloro-6-fluorobenzonitrile is not available in the cited literature.

| Parameter | Description | Typical Predicted Value Range |

| r(C-Br) | Carbon-Bromine bond length | 1.88 - 1.92 Å |

| r(C-Cl) | Carbon-Chlorine bond length | 1.73 - 1.76 Å |

| r(C-F) | Carbon-Fluorine bond length | 1.33 - 1.36 Å |

| r(C≡N) | Carbon-Nitrogen triple bond length | 1.15 - 1.17 Å |

| ∠(C-C-C) | Benzene (B151609) ring internal angle | 118 - 122 ° |

Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)

The electronic properties of a molecule are key to understanding its reactivity. DFT calculations are used to determine the energies and shapes of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity, polarizability, and kinetic stability. utexas.edu A smaller gap generally implies higher reactivity. utexas.edu

Another powerful tool is the Molecular Electrostatic Potential (MEP) map. The MEP is plotted onto the molecule's electron density surface to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. utexas.edu The map uses a color scale where red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. nih.govutexas.edu For a molecule like this compound, the electronegative nitrogen atom of the nitrile group and the halogen atoms would be expected to create distinct regions of negative potential. nih.gov

Table 2: Key Electronic Properties Derived from DFT for Aromatic Compounds Note: This table shows the type of electronic parameters calculated using DFT. The values are illustrative and not specific to this compound.

| Property | Symbol | Description |

| HOMO Energy | EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to ionization potential. |

| LUMO Energy | ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity. |

| Energy Gap | ΔE | Difference between ELUMO and EHOMO; indicates chemical reactivity. |

| Chemical Hardness | η | A measure of resistance to change in electron distribution. |

| Electronegativity | χ | The power of an atom to attract electrons to itself. |

Vibrational Spectra Prediction and Assignment (FT-IR, FT-Raman)

DFT calculations can accurately predict the vibrational frequencies of a molecule. acs.org These theoretical frequencies correspond to the fundamental modes of vibration, which are experimentally observed as peaks in Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectra. bohrium.com By comparing the calculated vibrational spectrum with the experimental one, each observed band can be assigned to a specific molecular motion, such as stretching, bending, or torsion of particular bonds or functional groups. dntb.gov.ua For this compound, this would involve assigning vibrations for the nitrile (C≡N) group, the C-H bonds, the benzene ring modes, and the C-X (X=F, Cl, Br) bonds. acs.org Calculated frequencies are often scaled by a specific factor to correct for anharmonicity and other systematic errors in the theoretical method. dntb.gov.ua

Table 3: Characteristic Vibrational Frequencies for Functional Groups in Substituted Benzonitriles Note: This table provides typical frequency ranges for the functional groups present in the title compound, based on computational and experimental studies of analogous molecules.

| Vibrational Mode | Functional Group | Typical Wavenumber (cm-1) |

| Stretching | C≡N | 2220 - 2240 |

| Stretching | Aromatic C-H | 3000 - 3100 |

| Ring Stretching | Aromatic C=C | 1400 - 1600 |

| Stretching | C-F | 1000 - 1360 |

| Stretching | C-Cl | 600 - 850 |

| Stretching | C-Br | 500 - 650 |

Thermodynamic Property Calculations

Based on the results of vibrational frequency calculations, key thermodynamic properties can be determined using statistical mechanics. dntb.gov.ua Properties such as heat capacity, entropy, and enthalpy can be calculated as a function of temperature. These theoretical thermodynamic functions provide valuable insights into the stability and energy of the molecule under different conditions. acs.org

Reaction Mechanism Studies through Computational Chemistry

Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions. DFT calculations allow researchers to map the entire potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, the transition states that connect them. By calculating the activation energies (the energy barriers of the transition states), the kinetics and feasibility of different reaction pathways can be predicted.

For complex molecules with multiple reactive sites, several reaction pathways may be possible. Computational studies can elucidate these competing mechanisms by comparing the activation energies for each potential pathway. The path with the lowest energy barrier is generally the most kinetically favorable and therefore the most likely to occur. For substituted benzonitriles, computational studies have been used to explore reactions such as C-CN bond activation by transition metal complexes and cycloaddition reactions. Such studies can rationalize experimentally observed product distributions or predict the outcome of new reactions, guiding the synthesis of complex organic molecules. Although specific mechanistic studies on this compound were not found in the searched literature, the application of these computational methods would be the standard approach to investigate its reactivity and potential competing reaction pathways.

Activation Energy Calculations for Key Transformations

No studies detailing the activation energy calculations for key chemical transformations involving this compound were found. This type of research would typically involve computational modeling to determine the energy barriers for reactions such as nucleophilic aromatic substitution or other modifications of the benzonitrile (B105546) ring, providing insight into its reactivity and potential synthetic pathways.

Non-Linear Optical (NLO) Properties Theoretical Prediction

There is no available research on the theoretical prediction of the non-linear optical (NLO) properties of this compound. Such an investigation would use quantum chemical calculations, like Density Functional Theory (DFT), to compute parameters such as electric dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) to assess the material's potential for applications in photonics and optoelectronics.

Intermolecular Interaction Analysis via Computational Methods

No computational analyses of the intermolecular interactions for this compound, such as Hirshfeld surface analysis, were found in the scientific literature. This type of analysis is crucial for understanding how the molecule packs in a crystalline state and quantifies the various non-covalent interactions (e.g., halogen bonding, π-π stacking, hydrogen bonding) that govern its solid-state structure and physical properties.

Advanced Spectroscopic and Structural Elucidation Studies

X-ray Crystallography of 3-Bromo-2-chloro-6-fluorobenzonitrile and Related Compounds

While a specific crystal structure for this compound was not found in the surveyed literature, the analysis of closely related halogenated aromatic compounds provides significant insight into the expected solid-state behavior. The principles governing crystal packing and intermolecular forces in these systems are largely dictated by the interplay of the aromatic ring and its halogen substituents. For instance, the crystal structure of 3-bromo-2-hydroxybenzonitrile (B84773) reveals common motifs and interactions that are likely relevant. researchgate.netnih.gov

The solid-state architecture of halogenated aromatics is stabilized by a combination of weak intermolecular forces.

Hydrogen Bonding: While this compound lacks classical hydrogen bond donors, the nitrile nitrogen and halogen atoms can act as weak acceptors for C-H···N or C-H···X hydrogen bonds from neighboring molecules. In related structures like 3-bromo-2-hydroxybenzonitrile, distinct O-H···N and intramolecular O-H···Br hydrogen bonds are observed, which dictate the formation of spiral chains in the crystal lattice. researchgate.netnih.gov

π-Stacking: Aromatic rings tend to stack to maximize favorable dispersion forces. nih.govyoutube.com In the crystal structure of 3-bromo-2-hydroxybenzonitrile, molecules exhibit offset face-to-face π-stacking interactions within the hydrogen-bonded chains. researchgate.netnih.gov These interactions are characterized by a centroid-to-centroid distance of 3.8488 (2) Å and a plane-to-centroid distance of 3.487 (1) Å. nih.gov Such π-π interactions are crucial for the stability of the crystal's inner core. nih.gov

Halogen Bonding: Halogen bonds are highly directional interactions where an electron-deficient region on a halogen atom (the σ-hole) interacts with a nucleophile, such as the nitrogen of a nitrile group. acs.org The strength of this interaction generally increases with the polarizability of the halogen (I > Br > Cl > F). mdpi.com In addition to interactions with other functional groups, halogen···halogen contacts (e.g., C-Cl···Cl) are also significant in stabilizing crystal packing, often categorized as Type I or Type II depending on the geometry. mdpi.com

Crystallographic disorder, where a molecule or a substituent occupies multiple positions within the crystal lattice, is a common challenge in halogenated systems. acs.org This can arise from the similar size of different substituents, leading to positional interchange, or from the rotational freedom of functional groups. researchgate.net

For example, the crystal structure of 3-bromo-2-hydroxybenzonitrile exhibits partial molecular packing disorder where the bromine and nitrile groups are disordered with one another through a 180° rotation. researchgate.netnih.gov Such disorder can sometimes be mitigated by collecting diffraction data at very low temperatures, which can "freeze" the molecule into a single conformation. researchgate.net However, in some cases, the disorder is static and persists regardless of temperature. Furthermore, intense X-ray radiation used during data collection can cause specific radiation damage, including the cleavage of carbon-halogen bonds, which can manifest as or exacerbate disorder in the resulting electron density map. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Assessment

NMR spectroscopy is a powerful tool for confirming the substitution pattern of the aromatic ring and assessing the purity of this compound. While experimental spectra are not publicly available, the expected chemical shifts and coupling patterns can be predicted based on established principles. rsc.orgresearchgate.netoregonstate.edu

| Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity & Coupling |

|---|---|---|

| ¹H (H-4) | ~7.6-7.9 | Doublet of doublets (dd), coupling to H-5 and F-6. |

| ¹H (H-5) | ~7.3-7.6 | Doublet of doublets (dd), coupling to H-4 and F-6. |

| ¹³C (C-1, C≡N) | ~115-120 | Singlet (s) or triplet (t) due to coupling with neighboring carbons. Quaternary carbon signal is expected to be weak. |

| ¹³C (C-2, C-Cl) | ~130-135 | Doublet (d) due to C-F coupling. |

| ¹³C (C-3, C-Br) | ~115-125 | Doublet (d) due to C-F coupling. |

| ¹³C (C-4) | ~135-140 | Doublet (d) due to C-F coupling. |

| ¹³C (C-5) | ~125-130 | Doublet (d) due to C-F coupling. |

| ¹³C (C-6, C-F) | ~155-165 | Large doublet (d) due to direct C-F bond. |

| ¹⁹F | -100 to -120 | Triplet of doublets (td) or multiplet (m) due to coupling with H-4 and H-5. |

¹H NMR: The spectrum is expected to show two signals in the aromatic region for the two protons on the ring. Each signal would likely appear as a doublet of doublets due to coupling with the adjacent proton and the fluorine atom.

¹³C NMR: The spectrum should display seven distinct signals: one for the nitrile carbon and six for the aromatic carbons. The carbon directly bonded to the fluorine atom (C-6) will exhibit a large one-bond C-F coupling constant and appear significantly downfield. researchgate.net Other carbons will show smaller two-, three-, or four-bond couplings to fluorine. The chemical shifts are influenced by the additive effects of all halogen and nitrile substituents. rsc.org

¹⁹F NMR: A single resonance is expected, with its multiplicity determined by coupling to the two aromatic protons, providing further confirmation of the structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides the molecular weight and valuable structural information through the analysis of fragmentation patterns. The molecular formula of this compound is C₇H₂BrClFN.

A key feature in the mass spectrum of this compound is the complex isotopic pattern of the molecular ion peak due to the natural abundance of bromine (⁷⁹Br ≈ 50.5%, ⁸¹Br ≈ 49.5%) and chlorine (³⁵Cl ≈ 75.5%, ³⁷Cl ≈ 24.5%) isotopes. ucalgary.cawhitman.educhemguide.co.uklibretexts.org This results in a characteristic cluster of peaks at M+, M+2, M+4, and M+6.

| Ion (Isotopologue) | m/z (Nominal) | Relative Intensity (%) |

|---|---|---|

| [M]⁺ (C₇H₂⁷⁹Br³⁵ClFN) | 233 | ~76 |

| [M+2]⁺ (C₇H₂⁸¹Br³⁵ClFN / C₇H₂⁷⁹Br³⁷ClFN) | 235 | 100 |

| [M+4]⁺ (C₇H₂⁸¹Br³⁷ClFN) | 237 | ~24 |

| [M+6]⁺ | 239 | Negligible |

Under electron impact (EI) ionization, the molecular ion is energetically unstable and will break apart into smaller, characteristic fragments. libretexts.org

Common fragmentation pathways for halogenated aromatic compounds include:

Loss of a halogen atom: The most likely initial fragmentations involve the cleavage of the C-Br or C-Cl bond, resulting in peaks corresponding to [M-Br]⁺ and [M-Cl]⁺. libretexts.orglibretexts.org

Loss of the nitrile group: A peak corresponding to the loss of a ·CN radical, [M-CN]⁺, may also be observed.

Sequential losses: Subsequent loss of other atoms or groups, such as CO from the aromatic ring structure after initial fragmentation, can also occur. miamioh.edu

| Fragment Ion | m/z (Nominal, using ⁷⁹Br, ³⁵Cl) | Description |

|---|---|---|

| [C₇H₂³⁵ClFN]⁺ | 154 | Loss of ·Br |

| [C₇H₂⁷⁹BrFN]⁺ | 198 | Loss of ·Cl |

| [C₆H₂⁷⁹Br³⁵ClF]⁺ | 207 | Loss of ·CN |

| [C₆H₂³⁵ClF]⁺ | 128 | Loss of ·Br and ·CN |

The unique isotopic signature of any fragment containing bromine and/or chlorine will also be present, aiding in its identification. chemguide.co.uk The most abundant fragment ion in the spectrum is known as the base peak. youtube.com

Emerging Research Directions and Future Perspectives

Novel Synthetic Routes for Enhanced Sustainability and Efficiency

The development of environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemistry. For a compound like 3-Bromo-2-chloro-6-fluorobenzonitrile, future research will likely focus on moving away from traditional synthetic methods that may involve harsh reaction conditions or hazardous reagents.

Green chemistry principles are increasingly being applied to the synthesis of benzonitriles. One promising approach involves the use of ionic liquids as recyclable reaction media and catalysts. For instance, a novel green route for benzonitrile (B105546) synthesis has been developed using an ionic liquid that serves multiple roles as a co-solvent, catalyst, and phase-separation agent, eliminating the need for metal salt catalysts and simplifying the separation process. nih.govresearchgate.net Another sustainable strategy is the application of biocatalysis. Aldoxime dehydratases, for example, facilitate the cyanide-free synthesis of nitriles from aldoximes under mild conditions and can handle high substrate loadings. bohrium.com

Heterogeneous catalysis also offers a sustainable alternative. The use of nanorod manganese oxide or transition metal oxide clusters fabricated in the pores of zeolites has shown high activity and selectivity in the hydration of nitriles and the ammoxidation of alkylbenzenes to benzonitriles, respectively. nih.govacs.org These methods often utilize water as a solvent and allow for easy recovery and reuse of the catalyst.

Microwave-assisted organic synthesis is another avenue for enhancing efficiency. The Knoevenagel condensation, a key reaction for forming C-C bonds, has been successfully performed using microwave irradiation in green solvents like water, leading to high yields of benzylidenemalononitrile (B1330407) derivatives in short reaction times. researchgate.net

| Synthetic Approach | Key Features | Potential Advantages for this compound Synthesis |

| Ionic Liquid-Mediated Synthesis | Acts as a recyclable co-solvent, catalyst, and phase-separation agent. nih.govresearchgate.net | Reduced waste, simplified purification, elimination of metal catalysts. |

| Biocatalysis (e.g., Aldoxime Dehydratases) | Cyanide-free, mild reaction conditions, high substrate loading. bohrium.com | Increased safety, environmentally friendly, high efficiency. |

| Heterogeneous Catalysis (e.g., MnO2 nanorods) | Use of sustainable and low-cost catalysts, often in aqueous media. nih.gov | Catalyst recyclability, reduced cost, use of green solvents. |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, often solvent-free or in green solvents. researchgate.net | Enhanced reaction rates, higher yields, energy efficiency. |

Exploration of New Chemical Transformations for Diverse Applications

The reactivity of the nitrile group and the presence of multiple halogen atoms on the aromatic ring of this compound open up a vast chemical space for exploration. The nitrile moiety can be transformed into a variety of other functional groups, including amines, amides, and carboxylic acids, which are valuable intermediates in organic synthesis. researchgate.net

A significant area of research is the use of halogenated benzonitriles in the synthesis of heterocyclic compounds. These structures are of great interest in medicinal chemistry due to their diverse biological activities. For example, halogenated heterocyclic ligands derived from 4,5-dihalogeno-benzene-1,2-diamines have been synthesized and investigated as potential inhibitors of protein kinase CK2, a target in cancer therapy. researchgate.net Furthermore, halomucononitriles have been used as precursors for the programmed synthesis of imidazo[1,2-a]pyridines and 7-alkyl azaindoles, which are considered "privileged structures" in drug discovery. nih.gov

The differential reactivity of the halogen atoms (Br, Cl, F) could be exploited for selective cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira reactions. This would allow for the stepwise introduction of various substituents onto the aromatic ring, leading to a wide array of functionalized derivatives. The applications of such derivatives are broad, ranging from materials science, where benzonitriles are used in the development of dyes and pigments, to pharmaceutical research. nih.gov

| Transformation Type | Reagents/Conditions | Potential Products/Applications |

| Nitrile Hydrolysis | Acidic or basic conditions, biocatalysis (nitrilases, nitrile hydratases). researchgate.net | Amides, Carboxylic Acids (precursors for pharmaceuticals and fine chemicals). |

| Nitrile Reduction | Reducing agents like borane (B79455) dimethyl sulfide (B99878). mdpi.com | Primary amines (building blocks for various bioactive molecules). |

| Cyclization Reactions | Reaction with o-phenylenediamines or other bifunctional nucleophiles. researchgate.net | Benzimidazoles, Benzothiadiazoles, Quinoxalines (heterocycles with potential biological activity). |

| Cross-Coupling Reactions | Palladium catalysts with boronic acids (Suzuki) or terminal alkynes (Sonogashira). | Arylated or alkynylated benzonitriles (for materials science and medicinal chemistry). |

Advanced Computational Modeling for Predictive Chemistry and Reaction Design

Computational chemistry is a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental work. For a molecule like this compound, computational modeling can provide valuable insights into its electronic structure, reactivity, and potential applications.

Density Functional Theory (DFT) is a widely used method to study the electronic properties and reactivity of aromatic compounds. researchgate.net DFT calculations can be employed to determine various reactivity descriptors, which can predict the most likely sites for electrophilic or nucleophilic attack. This is particularly relevant for a polyhalogenated system where the interplay of inductive and resonance effects of the different halogens influences the reactivity of the aromatic ring. nih.gov

In silico drug design methodologies, such as molecular docking, can be used to predict the binding affinity of derivatives of this compound to biological targets. nih.govbiorxiv.org By designing virtual libraries of compounds and screening them against known protein structures, researchers can identify promising candidates for further synthesis and biological evaluation. mdpi.comrsc.org For example, computational studies have been used to design and evaluate benzylidenemalononitrile derivatives as potential anticancer agents. nih.gov

Furthermore, computational modeling is instrumental in understanding non-covalent interactions, such as halogen bonds, which are becoming increasingly important in crystal engineering and drug design. arxiv.orgacs.org The presence of three different halogen atoms on the benzonitrile ring suggests the potential for forming specific and directional halogen bonds, which could be exploited in the design of novel materials and supramolecular assemblies.

| Computational Method | Application | Predicted Properties/Insights for this compound |

| Density Functional Theory (DFT) | Calculation of electronic structure, reactivity indices, and reaction mechanisms. nih.govbohrium.comresearchgate.net | Prediction of reactive sites, understanding substituent effects on aromaticity, guiding reaction design. nih.gov |

| Molecular Docking | Prediction of binding modes and affinities of small molecules to biological macromolecules. nih.govnih.gov | Identification of potential biological targets, design of novel drug candidates. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of chemical structure with biological activity. rsc.org | Prediction of the biological activity of novel derivatives, optimization of lead compounds. |

| Molecular Dynamics (MD) Simulations | Simulation of the dynamic behavior of molecules and their interactions with the environment. biorxiv.org | Understanding the interactions with biological membranes, predicting solvation properties. |

Development of Highly Functionalized Derivatives with Tailored Reactivity

The development of highly functionalized derivatives of this compound with tailored reactivity is a key area for future research. The strategic modification of the molecule can lead to compounds with specific properties for various applications.

The differential reactivity of the C-Br, C-Cl, and C-F bonds towards cross-coupling reactions allows for the selective and sequential introduction of different functional groups. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed reactions, while the C-F bond is the least reactive. This hierarchy in reactivity can be exploited to synthesize complex, unsymmetrically substituted benzonitriles.

The nitrile group itself is a versatile handle for derivatization. It can participate in cycloaddition reactions to form various heterocyclic systems. For example, benzonitrile oxides can undergo 1,3-dipolar cycloaddition reactions to generate highly functionalized polycyclic isoxazoles. rsc.org

The synthesis of axially chiral benzonitriles is an emerging area of interest. These compounds have potential applications as chiral ligands in asymmetric catalysis. researchgate.net While challenging, the development of methods for the atroposelective synthesis of derivatives of this compound could lead to novel and valuable chiral molecules.

By combining these derivatization strategies, a vast library of compounds can be generated from this compound. The properties of these derivatives can be fine-tuned by the choice of substituents, leading to new materials with tailored electronic, optical, or biological properties.

| Derivatization Strategy | Target Functional Groups | Potential Applications |

| Selective Cross-Coupling | Aryl, alkyl, alkynyl, amino groups at the Br or Cl positions. | Organic electronics, fluorescent probes, pharmaceutical intermediates. |

| Nitrile Group Transformations | Tetrazoles, triazines, oxadiazoles. | Bioisosteres in medicinal chemistry, energetic materials. |

| Introduction of Chiral Moieties | Synthesis of atropisomeric biaryls. | Chiral ligands for asymmetric catalysis, chiral stationary phases. |

| Cycloaddition Reactions | Isoxazoles, pyrazoles, and other heterocycles. | Novel scaffolds for drug discovery. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。